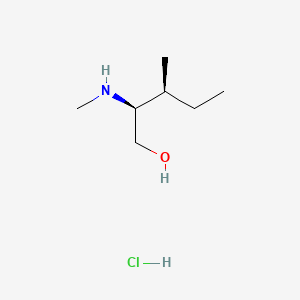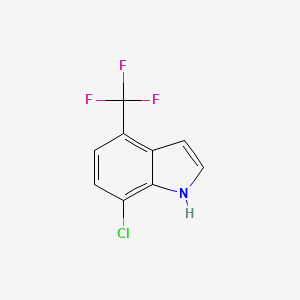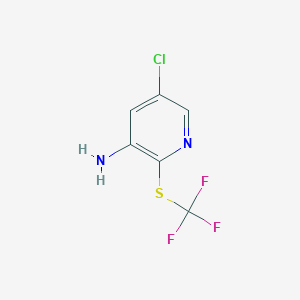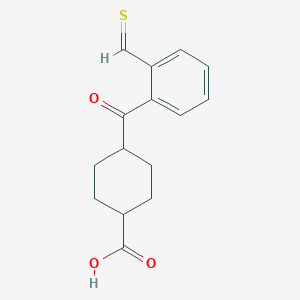-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
[(2,3-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-difluorophényl)méthylamine est un composé organique synthétique caractérisé par la présence de groupes difluorophényle et fluoroéthyle attachés à un cycle pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2,3-difluorophényl)méthylamine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par réaction de l’hydrazine avec une 1,3-dicétone en milieu acide.
Introduction du groupe fluoroéthyle : Cette étape implique l’alkylation du cycle pyrazole avec du bromure de 2-fluoroéthyle en présence d’une base telle que le carbonate de potassium.
Attachement du groupe difluorophényle : Ceci peut être fait par une réaction de substitution nucléophile où le dérivé pyrazole réagit avec le chlorure de 2,3-difluorobenzyl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction. L’utilisation de systèmes automatisés pour l’ajout de réactifs et l’isolement des produits peut encore rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
(2,3-difluorophényl)méthylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium, ce qui entraîne la réduction de toutes les doubles liaisons ou groupes nitro présents.
Substitution : Les réactions de substitution nucléophile peuvent se produire, en particulier aux positions fluorées, à l’aide de réactifs tels que le méthylate de sodium ou le thiolate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation de dérivés réduits avec des liaisons hydrogénées.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes de fluor.
Applications de recherche scientifique
(2,3-difluorophényl)méthylamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de (2,3-difluorophényl)méthylamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Propriétés
Formule moléculaire |
C13H14F3N3 |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-5-7-19-6-4-11(18-19)9-17-8-10-2-1-3-12(15)13(10)16/h1-4,6,17H,5,7-9H2 |
Clé InChI |
YOWUNDGEJSJPMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CNCC2=NN(C=C2)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)






![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
